b-D-Glucopyranoside,octyl-d17(9ci)
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Overview
Description
b-D-Glucopyranoside,octyl-d17(9ci): 1-O-n-Octyl-β-D-glucopyranoside-d17 , is a non-ionic detergent widely used in biochemical and biotechnical applications. It is particularly useful in the solubilization and crystallization of membrane proteins . This compound is a deuterated form of n-Octyl β-D-glucopyranoside, which means it contains deuterium atoms, making it valuable for various research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside,octyl-d17(9ci) typically involves the enzymatic catalysis of glucose and octanol in non-aqueous reaction systems. The process can be carried out in organic solvents, ionic liquids, or co-solvent mixtures. For instance, the highest yield of octyl β-D-glucopyranoside (67 mol%) was obtained in a reaction containing 0.5 M glucose, 3 units per milliliter of enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm][PF6] at 30°C .
Industrial Production Methods: Industrial production of b-D-Glucopyranoside,octyl-d17(9ci) involves similar enzymatic processes but on a larger scale. The use of engineered β-glucosidase in organic solvents and ionic liquids has shown great potential for commercial production due to its regio- and stereo-selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions: b-D-Glucopyranoside,octyl-d17(9ci) primarily undergoes hydrolysis and transglucosylation reactions. These reactions are catalyzed by β-glucosidase enzymes.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of b-D-Glucopyranoside,octyl-d17(9ci) into glucose and octanol in the presence of water and β-glucosidase.
Transglucosylation: This reaction involves the transfer of a glucosyl group from one molecule to another, facilitated by β-glucosidase in non-aqueous media.
Major Products:
Hydrolysis: Glucose and octanol.
Transglucosylation: Various alkyl glucosides depending on the acceptor molecule used in the reaction.
Scientific Research Applications
b-D-Glucopyranoside,octyl-d17(9ci) is extensively used in scientific research due to its unique properties:
Mechanism of Action
b-D-Glucopyranoside,octyl-d17(9ci) exerts its effects primarily through its surfactant properties. It interacts with membrane proteins, solubilizing them and facilitating their crystallization. The deuterium atoms in its structure make it useful as a tracer in studying the pharmacokinetics and metabolic profiles of drugs . The compound inhibits cavitation-induced cell lysis, making it valuable in cell biology research .
Comparison with Similar Compounds
n-Octyl β-D-glucopyranoside: The non-deuterated form, widely used for similar applications.
n-Dodecyl β-D-maltoside: Another non-ionic detergent used for solubilizing membrane proteins.
n-Decyl β-D-glucopyranoside: Similar in structure but with a longer alkyl chain, used for similar purposes.
Uniqueness: b-D-Glucopyranoside,octyl-d17(9ci) is unique due to its deuterium atoms, which make it particularly valuable for research involving isotopic labeling and tracing.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-LNYSLXKBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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